PU141 is a compound classified as a histone acetyltransferase inhibitor, specifically targeting the p300 and CREB-binding protein (CBP) enzymes. It is derived from pyridoisothiazolone and has shown potential in inhibiting the growth of various neoplastic cell lines, including neuroblastoma. The compound is notable for its selectivity toward CBP and p300, which are critical enzymes involved in the acetylation of histones, a key process in gene regulation and expression.
PU141 is synthesized from established chemical procedures involving pyridoisothiazolone derivatives. It falls under the category of small molecule inhibitors that modulate histone acetylation, thus influencing epigenetic regulation. The compound is part of a broader class of histone acetyltransferase inhibitors that also includes PU139, which exhibits a more pan-inhibitory profile across multiple histone acetyltransferases.
The synthesis of PU141 involves several steps that typically include:
The detailed synthetic route can be found in literature focusing on similar compounds, where methodologies are described comprehensively .
The molecular structure of PU141 can be represented as follows:
The structural analysis reveals that modifications to the core structure significantly influence its inhibitory properties against histone acetyltransferases .
PU141 undergoes specific chemical reactions pertinent to its function as an inhibitor:
These reactions are critical for understanding how PU141 exerts its biological effects in cancer models .
The mechanism of action for PU141 involves:
PU141 exhibits several notable physical and chemical properties:
PU141 has significant scientific applications, particularly in cancer research:
Histone acetyltransferases (HATs) are master regulators of epigenetic signaling, catalyzing the transfer of acetyl groups from acetyl-CoA to ε-amino lysine residues on histone tails. This post-translational modification neutralizes the positive charge of histones, reducing their affinity for DNA and resulting in chromatin relaxation. The open chromatin state facilitates transcriptional activation by granting transcription factors access to gene promoters [7] [9]. Beyond histones, HATs acetylate non-histone proteins (e.g., transcription factors, nuclear receptors), thereby modulating diverse cellular processes such as DNA repair, cell cycle progression, and differentiation [9] [10].
The mammalian HAT superfamily comprises three principal subfamilies:
Dysregulation of HAT activity disrupts the acetylation-deacetylation equilibrium, leading to aberrant gene expression patterns implicated in cancer, autoimmune disorders, and neurodegenerative diseases [7] [10].
Table 1: Major HAT Families and Their Biological Functions
HAT Subfamily | Key Members | Primary Functions | Associated Diseases |
---|---|---|---|
GNAT | GCN5, PCAF | Metabolic regulation, oxidative stress response | Metabolic disorders, cancer |
MYST | Tip60, MOZ | DNA repair, apoptosis | Leukemias, breast cancer |
p300/CBP | p300, CBP | Transcriptional co-activation, cell cycle control | Hematologic malignancies, solid tumors |
The p300 and CBP paralogs (collectively p300/CBP) are ubiquitously expressed transcriptional co-activators with intrinsic HAT activity. They serve as signaling hubs, interacting with >400 transcription factors (e.g., p53, NF-κB) and acetylating both histone (H3K18, H3K27) and non-histone substrates (e.g., STAT3, HIF-1α) [1] [4] [10]. In oncology, p300/CBP drive oncogenesis through:
p300/CBP are overexpressed or hyperactivated in diverse cancers, including lymphoma, neuroblastoma, and prostate carcinoma. Their inhibition induces tumor-suppressor reactivation (e.g., p53) and downregulates oncogenic networks, positioning p300/CBP as high-value therapeutic targets [1] [4].
Table 2: Oncogenic Mechanisms of p300/CBP in Select Cancers
Cancer Type | p300/CBP Alteration | Key Acetylated Targets | Functional Outcome |
---|---|---|---|
Neuroblastoma | Overexpression | H3K27, H4K8 | Enhanced proliferation, evasion of apoptosis |
Leukemia | Chromosomal translocation | MOZ, MLL | Blocked differentiation, self-renewal promotion |
Prostate Cancer | Amplification | AR, FOXO1 | Androgen signaling hyperactivation, therapy resistance |
PU141 (CAS 168334-34-7) is a synthetically derived pyridoisothiazolone identified through virtual screening and biochemical validation targeting HAT domains. Its chemical structure comprises a tricyclic core featuring a pyridine ring fused to an isothiazolone moiety, linked to a 3-(trifluoromethyl)phenyl group via a methylene bridge. This architecture confers selectivity for p300/CBP over other HATs [1] [3] [4].
Mechanism of Action:
PU141 irreversibly inhibits p300/CBP by covalent modification of a conserved cysteine residue (Cys1438 in p300) within the catalytic HAT domain. This interaction disrupts acetyl-CoA binding, suppressing substrate acetylation [3] [4]. Unlike broad-spectrum HAT inhibitors (e.g., garcinol), PU141 demonstrates exceptional selectivity:
Discovery and Optimization:
PU141 emerged from structure-activity relationship (SAR) studies of pyridoisothiazolone scaffolds. The N-benzyl derivative (PU141) exhibited superior p300/CBP selectivity compared to the N-phenyl analog PU139 (a pan-HAT inhibitor), attributable to steric constraints limiting access to smaller HAT active sites [3] [4].
Table 3: In Vitro Antiproliferative Activity of PU141 Across Cancer Cell Lines
Cell Line | Tumor Origin | PU141 GI₅₀ (μM) | Reference |
---|---|---|---|
SK-N-SH | Neuroblastoma | 0.48 | [1] |
HL-60 | Acute myeloid leukemia | 4.12 | [1] |
MCF7 | Breast adenocarcinoma | 30.2 | [5] |
LNCaP | Prostate carcinoma | 36.9 | [5] |
Key Pharmacodynamic Effects:
PU141 represents a structurally and mechanistically distinct class of epigenetic modulators, providing a chemical probe for dissecting p300/CBP-dependent oncogenesis and a lead compound for therapeutic development.
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8